molecular formula C27H31N3 B13666833 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide

Cat. No.: B13666833
M. Wt: 397.6 g/mol
InChI Key: SQMSLMJKYPUQAS-UHFFFAOYSA-N
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Description

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is a complex organic compound characterized by its unique structure, which includes a carbazole moiety substituted with tert-butyl groups and a benzimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide typically involves multiple steps. One common method starts with the preparation of 3,6-Di-tert-butylcarbazole, which is then reacted with appropriate reagents to introduce the benzimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .

Scientific Research Applications

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide exerts its effects is primarily through its interaction with specific molecular targets. The carbazole moiety can participate in π-π interactions, while the benzimidamide group can form hydrogen bonds with target molecules. These interactions can influence the electronic properties and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is unique due to the presence of both the carbazole and benzimidamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C27H31N3

Molecular Weight

397.6 g/mol

IUPAC Name

4-(3,6-ditert-butylcarbazol-9-yl)benzenecarboximidamide

InChI

InChI=1S/C27H31N3/c1-26(2,3)18-9-13-23-21(15-18)22-16-19(27(4,5)6)10-14-24(22)30(23)20-11-7-17(8-12-20)25(28)29/h7-16H,1-6H3,(H3,28,29)

InChI Key

SQMSLMJKYPUQAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=N)N

Origin of Product

United States

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